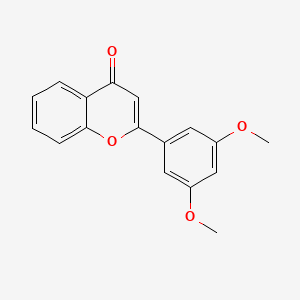

3',5'-Dimethoxyflavone

Descripción

Classification and Structural Context of Flavonoids

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants. wikipedia.orgfoodengprog.org Their fundamental structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. wikipedia.orgnih.gov This core is composed of two benzene (B151609) rings (labeled A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.govwiley.com

The classification of flavonoids into different subgroups is based on variations in the heterocyclic C ring, including the degree of oxidation and the pattern of substitution. wikipedia.orgfoodengprog.org Major classes include flavones, flavonols, flavanones, isoflavones, and anthocyanidins. wikipedia.orgnih.gov Flavones, to which 3',5'-Dimethoxyflavone belongs, are characterized by a double bond between the second and third carbon atoms of the C ring and a ketone group at the fourth carbon position.

The structure of this compound is distinguished by the presence of two methoxy (B1213986) groups (-OCH3) at the 3' and 5' positions of the B ring. This specific methoxylation pattern sets it apart from more commonly studied hydroxylated flavonoids and is a key determinant of its chemical properties and biological activities.

Overview of Methoxyflavones in Phytochemistry and Pharmacological Research

Methoxyflavones, a subgroup of flavones, are characterized by the presence of one or more methoxy groups on the flavonoid skeleton. These compounds are found in various plant species and have garnered significant attention in phytochemistry and pharmacology. researchgate.net

The methoxylation of the flavonoid core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability. researchgate.netmdpi.com Increased lipophilicity can enhance membrane transport and oral bioavailability compared to their hydroxylated counterparts. researchgate.netnih.gov This improved bioavailability is a critical factor in the potential therapeutic application of these compounds. nih.gov

Pharmacological research has revealed a wide array of biological activities associated with methoxyflavones, including anti-inflammatory, anticancer, and neuroprotective effects. wiley.combiosynth.commedchemexpress.com The position and number of methoxy groups play a crucial role in determining the specific biological activity. mdpi.com For instance, some methoxyflavones have been identified as potent inhibitors of enzymes like aromatase and phosphodiesterase-5 (PDE-5). nih.govwiley.com

Significance of this compound as a Research Target

The specific placement of methoxy groups at the 3' and 5' positions of the B-ring of the flavone (B191248) backbone makes this compound a subject of focused research. While naturally occurring flavonoids have been extensively studied, synthetic flavonoids like this compound offer the opportunity to investigate structure-activity relationships with greater precision. biosynth.comresearchgate.net

Research into this compound and its analogs aims to elucidate how this particular substitution pattern influences its biological effects. Studies have explored its potential in various therapeutic areas, including its role as an antioxidant and anti-inflammatory agent. biosynth.com The investigation of synthetic derivatives like this compound allows researchers to systematically modify the structure and observe the resulting changes in biological activity, contributing to the rational design of new therapeutic agents. biosynth.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C17H14O4 |

|---|---|

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

2-(3,5-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-7-11(8-13(9-12)20-2)17-10-15(18)14-5-3-4-6-16(14)21-17/h3-10H,1-2H3 |

Clave InChI |

KXKCAWTVONUDBH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

SMILES canónico |

COC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC |

Sinónimos |

3',5'-dimethoxyflavone 3',5'-methoxyflavone 3',5'-MOF |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of 3 ,5 Dimethoxyflavone

Distribution in Plant Kingdom

3',5'-Dimethoxyflavone, more commonly known as tricin (B192558), is a specialized plant metabolite belonging to the flavone (B191248) subclass of flavonoids. frontiersin.org Its distribution across the plant kingdom is notable for its distinct prevalence in certain lineages while being rare in others.

Prevalence in Poaceae (Grass Species)

Tricin and its derivatives are a hallmark of the Poaceae family. frontiersin.orgkyoto-u.ac.jphku.hk Research has established that tricin-type metabolites, often in the form of soluble O-glycosides and tricin-oligolignols, are widely present in all grass species that have been examined. frontiersin.orgkyoto-u.ac.jphku.hk Its consistent presence suggests a fundamental role in this family, where it is involved in processes such as stress tolerance, defense responses, and even as a monomer in the formation of lignin (B12514952). frontiersin.orghku.hk Cereal crops, which are central to global agriculture and members of the Poaceae family, are significant sources of this compound. nih.govresearchgate.net

Identification in Specific Botanical Sources

This compound (tricin) has been isolated and identified from a variety of specific plant sources, primarily within the grass family but also in select dicot species.

| Family | Species Name | Common Name |

| Poaceae | Oryza sativa | Rice (especially rice bran) |

| Poaceae | Triticum aestivum | Wheat |

| Poaceae | Saccharum officinarum | Sugarcane |

| Poaceae | Zea mays | Maize / Corn |

| Poaceae | Sorghum bicolor | Sorghum |

| Poaceae | Echinochloa colona | Jungle Rice |

| Combretaceae | Combretum quadrangulare | - |

| Asteraceae | Artemisia salsoloides | - |

| Asteraceae | Artemisia sphaerocephala | - |

This table is based on findings from multiple research sources. nih.govresearchgate.netlookchem.comwikipedia.orgunirioja.esmedchemexpress.com

Biosynthetic Cascade and Enzymatic Mechanisms

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and proceeds through a series of specific enzymatic modifications to the flavone B-ring.

Initial Flavone Nucleus Formation from Flavanones

The journey to this compound begins with the central flavonoid pathway. biotech-asia.org The process starts with precursors from the phenylpropanoid pathway, namely p-coumaroyl-CoA, which condenses with three molecules of malonyl-CoA. wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS) to form a chalcone intermediate. mdpi.commdpi.com

Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), with naringenin (B18129) being the key product at this stage. wikipedia.orgmdpi.combiotech-asia.org Naringenin serves as the direct precursor for the formation of the flavone backbone. frontiersin.org The critical step is the introduction of a double bond between the C-2 and C-3 positions of the flavanone's C-ring. mdpi.commdpi.com This dehydrogenation is catalyzed by a class of enzymes known as flavone synthases (FNS). mdpi.commdpi.com In many plants, including rice, this conversion of naringenin to the flavone apigenin (B1666066) is carried out by a specific type of FNS known as flavone synthase II (FNSII), which is a cytochrome P450-dependent monooxygenase. nih.govresearchgate.net Apigenin then serves as the foundational flavone structure for subsequent modifications.

Hydroxylation and O-Methylation Steps in the B-ring

Once apigenin is formed, a series of specific hydroxylation and O-methylation reactions occur on its B-ring to yield this compound. The biosynthetic pathway in rice has been well-characterized and reveals a specific sequence of events that differs from earlier hypotheses which suggested tricetin (B192553) as a direct precursor. frontiersin.orgresearchgate.net

The modern, re-established pathway proceeds as follows: frontiersin.orgresearchgate.net

Apigenin to Luteolin: Apigenin undergoes hydroxylation at the 3'-position of the B-ring to form luteolin. This reaction is catalyzed by a flavonoid 3'-hydroxylase (F3'H). researchgate.net

Luteolin to Chrysoeriol (B190785): Luteolin is then methylated at the 3'-hydroxyl group, producing chrysoeriol. This step is carried out by an O-methyltransferase (OMT). frontiersin.org

Chrysoeriol to Selgin: Chrysoeriol is subjected to a second, highly specific hydroxylation, this time at the 5'-position. This crucial step is catalyzed in rice by the cytochrome P450 enzyme CYP75B4, which functions as a unique chrysoeriol 5'-hydroxylase. nih.govresearchgate.net The product of this reaction is selgin.

Selgin to Tricin (this compound): In the final step, the 5'-hydroxyl group of selgin is methylated by an O-methyltransferase, completing the formation of tricin. frontiersin.orgresearchgate.net

This sequential pathway, particularly the role of CYP75B4 in hydroxylating chrysoeriol rather than apigenin, represents a key evolutionary event that led to the prevalence of tricin in the grass family. nih.gov

Role of Specific Cytochrome P450 Enzymes (e.g., CYP75B4, CYP93G1)

The biosynthesis of this compound is critically dependent on the activity of specific cytochrome P450 enzymes, which catalyze key hydroxylation and desaturation reactions.

CYP93G1 , identified as a flavone synthase II (FNSII), plays a pivotal role in channeling flavanone precursors towards the synthesis of flavones. nih.govnih.gov In rice, CYP93G1 directly converts the flavanone naringenin into the flavone apigenin. nih.govresearchgate.net This desaturation step is essential for the formation of the flavone backbone, upon which further modifications occur to yield this compound. oup.com Disruption of the gene encoding CYP93G1 in rice leads to a deficiency in tricin and its derivatives. nih.govoup.com

CYP75B4 is another crucial cytochrome P450 enzyme, functioning as a unique flavonoid B-ring hydroxylase. nih.govuni.lu In the tricin biosynthesis pathway in rice, CYP75B4 exhibits a specific chrysoeriol 5'-hydroxylase activity. nih.govuni.luresearchgate.net This means it catalyzes the addition of a hydroxyl group at the 5' position of the B-ring of chrysoeriol to produce selgin. nih.govuni.lu This step is indispensable for tricin formation, as knockout mutants of CYP75B4 in rice are deficient in tricin and accumulate the precursor chrysoeriol. uni.lunih.gov Interestingly, CYP75B4 also possesses flavonoid 3'-hydroxylase (F3'H) activity, converting apigenin to luteolin. uni.luoup.com The recruitment of this specific 5'-hydroxylase activity is considered a key evolutionary event for the prevalence of tricin in grasses. nih.gov

Identification of Key Intermediates (e.g., Apigenin, Luteolin, Chrysoeriol, Selgin)

The biosynthetic pathway to this compound involves a series of well-defined intermediate compounds. The established reaction sequence in rice is as follows:

Naringenin → Apigenin → Luteolin → Chrysoeriol → Selgin → Tricin (this compound) nih.govuni.lunih.gov

Apigenin: Formed from the desaturation of naringenin by CYP93G1 (FNSII). nih.govresearchgate.net Apigenin serves as the initial flavone substrate for subsequent modifications.

Luteolin: Produced by the 3'-hydroxylation of apigenin, a reaction that can be catalyzed by CYP75B4. uni.luresearchgate.net

Chrysoeriol: This intermediate is formed through the O-methylation of the 3'-hydroxyl group of luteolin. researchgate.netmdpi.com It is the direct substrate for the critical 5'-hydroxylation step.

Selgin: The product of the 5'-hydroxylation of chrysoeriol, catalyzed by CYP75B4. nih.govuni.lu Selgin is the immediate precursor to this compound.

The final step in the pathway is the O-methylation of the 5'-hydroxyl group of selgin to yield this compound (tricin). uni.lu

Biological Roles of this compound in Plants

This compound plays several significant roles in plant physiology, contributing to structural integrity, stress resilience, and interactions with other organisms.

Contribution to Lignin Polymerization

A remarkable function of this compound is its role as a "non-monolignol" monomer in the polymerization of lignin, particularly in grasses. nih.govhku.hkfrontiersin.org Lignin is traditionally understood to be formed from the polymerization of three canonical monolignols. However, in many grasses, tricin is incorporated into the lignin polymer through radical coupling. frontiersin.orgnih.gov This incorporation is not a minor addition; the disruption of tricin biosynthesis, for instance by knocking out the FNSII gene (CYP93G1), results in a significant reduction in total lignin content and alters the lignin structure. oup.comhku.hk The presence of tricin in the lignin polymer is thought to influence the properties of the plant cell wall.

Involvement in Plant Stress Tolerance and Defense Responses

This compound is a specialized metabolite that contributes to a plant's ability to withstand both biotic and abiotic stresses. nih.govhku.hkfrontiersin.org Flavonoids, in general, are known to be involved in protecting plants from various environmental challenges. nih.govfrontiersin.org The accumulation of tricin and its derivatives has been linked to enhanced stress tolerance. hku.hkkyoto-u.ac.jp Furthermore, some studies have indicated that related dimethoxyflavones possess antioxidant properties and can protect plant tissues from damage caused by UV radiation. smolecule.com

The compound also plays a role in defense against pathogens. A related compound, 5,7,4'-trihydroxy-3',5'-dimethoxyflavone, has demonstrated antifungal activity, inhibiting the spore germination of fungal pathogens such as Pyricularia oryzae and Rhizoctonia solani, which affect rice. nih.gov

Allelopathic Interactions with Other Organisms

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. This compound and its derivatives have been identified as allelochemicals. In rice, a closely related compound, 5,7,4'-trihydroxy-3',5'-dimethoxyflavone, is released from the leaves and roots and has been shown to significantly inhibit the growth of common weeds like Echinochloa crus-galli (barnyard grass), Cyperus difformis, and Cyperus iria. nih.govnih.gov This allelopathic activity provides a competitive advantage to the rice plant. nih.gov

Studies have shown that allelopathic rice varieties can release these flavones into the soil, where they can impact the soil microbial community. nih.govacs.org The flavone itself can reduce the population of certain soil fungi, and its degradation products can influence bacterial populations. nih.govacs.org In some cases, flavone O-glycosides are exuded from the roots and are then converted to their active aglycone form, 5,7,4′-trihydroxy-3′,5′-dimethoxyflavone, in the soil to exert their allelopathic effects. researchgate.net

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Class | Function | Substrate | Product |

| CYP93G1 (FNSII) | Cytochrome P450 | Desaturation | Naringenin | Apigenin |

| CYP75B4 | Cytochrome P450 | 3'-hydroxylation | Apigenin | Luteolin |

| CYP75B4 | Cytochrome P450 | 5'-hydroxylation | Chrysoeriol | Selgin |

Table 2: Intermediates in the this compound Biosynthetic Pathway

| Intermediate | Chemical Name | Precursor | Subsequent Product |

| Apigenin | 5,7,4'-Trihydroxyflavone | Naringenin | Luteolin |

| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | Apigenin | Chrysoeriol |

| Chrysoeriol | 5,7,4'-Trihydroxy-3'-methoxyflavone | Luteolin | Selgin |

| Selgin | 5,7,4',5'-Tetrahydroxy-3'-methoxyflavone | Chrysoeriol | This compound |

Synthesis and Derivatization Strategies for 3 ,5 Dimethoxyflavone and Analogs

Chemical Synthesis Methodologies

The construction of the 3',5'-dimethoxyflavone scaffold can be achieved through several established synthetic pathways.

Multi-step Synthetic Routes (e.g., Baker-Venkataraman Reaction)

A prominent and widely used method for synthesizing flavones, including this compound, is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the transformation of a 2-acetoxyacetophenone into a 1,3-diketone, which then undergoes cyclization to form the flavone (B191248) core. wikipedia.org

The general steps of the Baker-Venkataraman synthesis are as follows:

Esterification: A 2-hydroxyacetophenone (B1195853) is esterified with a benzoyl chloride derivative. For the synthesis of this compound, this would involve reacting a suitably substituted 2-hydroxyacetophenone with 3,5-dimethoxybenzoyl chloride.

Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. wikipedia.org This step is the core of the Baker-Venkataraman reaction.

Cyclization: The 1,3-diketone is then cyclized under acidic conditions to yield the final flavone. nih.gov

The Baker-Venkataraman reaction is a reliable method for the synthesis of flavones and has been utilized in the preparation of various analogs. mdpi.com

Oxidative Cyclization of Chalcones

Another significant route to flavones is the oxidative cyclization of chalcones. mdpi.compreprints.org Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as key precursors in flavonoid biosynthesis and are versatile intermediates in synthetic chemistry. researchgate.net The synthesis of flavones from chalcones typically involves two main steps:

Chalcone (B49325) Synthesis: This is often achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base. researchgate.netugm.ac.id For this compound, a 2'-hydroxyacetophenone (B8834) would be condensed with 3,5-dimethoxybenzaldehyde.

Oxidative Cyclization: The resulting 2'-hydroxychalcone (B22705) is then subjected to oxidative cyclization to form the flavone ring system. Various reagents and conditions can be employed for this step, including iodine in dimethyl sulfoxide (B87167) (DMSO), selenium dioxide, or hydrogen peroxide in the presence of a base (Algar-Flynn-Oyamada reaction). nih.govpreprints.orgresearchgate.net The choice of oxidizing agent can influence the reaction's efficiency and the formation of byproducts. mdpi.com

This method is widely applicable and allows for the introduction of diverse substitution patterns on both the A and B rings of the flavone skeleton. jazindia.com

Utilization of Protected Intermediates and Deprotection Techniques

In the synthesis of complex flavonoids with multiple hydroxyl groups, the use of protecting groups is often essential to achieve regioselectivity and prevent unwanted side reactions. karazin.ua Hydroxyl groups are typically protected as ethers (e.g., benzyl (B1604629) or methyl ethers) or silyl (B83357) ethers. karazin.uaglenresearch.comharvard.edu

The general strategy involves:

Protection: The hydroxyl groups on the starting materials (acetophenone and/or benzaldehyde derivatives) are selectively protected.

Synthesis: The protected intermediates are then carried through the synthetic sequence (e.g., Baker-Venkataraman or chalcone cyclization).

Deprotection: Finally, the protecting groups are removed to yield the desired polyhydroxyflavone. glenresearch.comharvard.edu

For instance, in the synthesis of hydroxylated analogs of this compound, a common approach is to use benzyl groups to protect phenolic hydroxyls, as they can be selectively removed by catalytic hydrogenation (e.g., using Pd/C) without affecting other functional groups. karazin.ua The cleavage of aryl methyl ethers to yield the corresponding phenols is another important deprotection strategy. mdpi.com

Stereoselective Synthesis Approaches

While this compound itself is achiral, the stereoselective synthesis of its derivatives, particularly those with chiral centers in the C-ring (flavanones, flavanols), is an area of significant interest. nih.govresearchgate.net These methods aim to produce enantiomerically pure flavonoids, which is crucial for studying their biological activities, as different enantiomers can have distinct pharmacological profiles. jazindia.com

Key stereoselective strategies include:

Sharpless Asymmetric Dihydroxylation: This method can be used to introduce chiral diol functionalities, which can then be converted to chiral flavan-3-ols. nih.gov

Asymmetric Epoxidation of Chalcones: The enantioselective epoxidation of a chalcone precursor, followed by ring-closing reactions, can lead to the formation of chiral flavanones and flavonols. researchgate.net

Mitsunobu Reaction: This reaction can be employed for the stereospecific inversion of a hydroxyl group, which is a useful tool in the synthesis of specific stereoisomers. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries can guide the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. nih.gov

These advanced synthetic techniques provide access to a wider range of structurally diverse and stereochemically defined flavonoid analogs. jazindia.com

Design and Preparation of Synthetic Analogues and Derivatives

The chemical synthesis of analogs and derivatives of this compound allows for a systematic exploration of how structural modifications impact its biological properties.

Modification of Hydroxyl and Methoxy (B1213986) Group Patterns

For example, researchers have synthesized a variety of analogs with different methoxylation and hydroxylation patterns to investigate their structure-activity relationships. researchgate.netresearchgate.netgoogle.com This includes the preparation of trimethoxyflavones, trihydroxyflavones, and derivatives with methoxy groups at different positions on the A and B rings. mdpi.comresearchgate.netlookchem.com

The synthesis of these analogs often employs the same fundamental reactions described above, such as the Baker-Venkataraman reaction and the oxidative cyclization of chalcones, but with appropriately substituted starting materials. orientjchem.org Selective methylation and demethylation reactions are also key tools for achieving the desired substitution patterns. karazin.ua For instance, 5,3′,4′-trihydroxy-6,7-dimethoxyflavone has been synthesized from 2-hydroxy-4,5,6-trimethoxyacetophenone and 3,4-dibenzyloxybenzoyl chloride. researchgate.net

The following table provides examples of synthesized analogs of this compound and the methods used for their preparation.

| Compound Name | Starting Materials | Synthetic Method | Reference |

| 5,7-Dimethoxyflavone (B190784) | Phloroacetophenone | Not specified | orientjchem.org |

| 5,7,3',4'-Tetramethoxyflavone | Phloroacetophenone | Not specified | orientjchem.org |

| 6-Amino-3-methoxy-3′,4′-dimethoxyflavone | 3,4-Dimethoxybenzaldehyde | Chalcone cyclization, methylation, hydrolysis | jst.go.jp |

| 5,3′,4′-Trihydroxy-6,7-dimethoxyflavone | 2-Hydroxy-4,5,6-trimethoxyacetophenone, 3,4-Dibenzyloxybenzoyl chloride | PTC conditions | researchgate.net |

| 7-Hydroxy-3',4'-dimethoxyflavone | 2,4-Dihydroxyacetophenone, 3,4-Dimethoxybenzaldehyde | Oxidative cyclization of chalcone | ugm.ac.id |

Introduction of Diverse Functional Moieties

The core structure of this compound serves as a versatile scaffold for the introduction of various functional groups, a strategy employed to modulate the molecule's physicochemical properties and biological activities. Research has explored the addition of a range of moieties to different positions on the flavone nucleus, leading to the creation of analogs with potentially enhanced or novel therapeutic attributes.

One approach involves the derivatization of the flavone's B-ring. For instance, aryl-amide functionalities have been introduced at the 3' and 4' positions of the B-ring of flavone precursors. frontiersin.org This is achieved by utilizing 3'-amino and 4'-amino precursors for coupling with various acyl chlorides, or by condensing 3'-carboxyl precursors with aryl amines to form the amide bond. frontiersin.org Such modifications aim to combine the pharmacophoric features of the flavone with those of arylamides, a class of compounds known for their diverse biological effects. frontiersin.org

Another strategy focuses on the modification of the chromen-4-one (A and C rings) system. The introduction of a fluorine atom onto this part of the molecule has been reported for the related compound tricin (B192558) (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), resulting in 6-F-tricin. mdpi.com Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Studies on other flavones have shown that the introduction of halogens, particularly bromine, can be beneficial for antitumor activity. mdpi.com

Furthermore, the hydroxyl groups often present on flavone scaffolds (such as the 4'-hydroxy group in tricin) can be targets for derivatization. These hydroxyl groups can be alkylated or acylated to fine-tune properties like solubility and cell permeability. mdpi.com More complex moieties, such as aminophenoxy groups, have been attached to the A-ring of flavones, while other research has focused on creating hybrid molecules by linking flavones to other chemical entities, like substituted 1,2,3-triazoles, via their hydroxyl groups. frontiersin.orgmdpi.com These strategies aim to create derivatives with enhanced biological profiles by exploring new structural diversity.

Table 1: Examples of Functional Moieties Introduced to Flavone Scaffolds

| Modification Strategy | Position of Modification | Introduced Moiety/Group | Rationale/Potential Effect | Reference |

|---|---|---|---|---|

| Aryl-Amide Formation | 3' and 4' positions (B-ring) | Aryl-amides | Combine pharmacophores of flavones and arylamides | frontiersin.org |

| Halogenation | C-6 position (A-ring) | Fluorine | Alter electronic properties, lipophilicity, and metabolic stability | mdpi.com |

| Hybridization | Hydroxyl groups | 1,2,3-Triazoles | Create hybrid compounds with potentially novel activities | mdpi.com |

Prodrug Strategies for Enhanced Pharmacological Profiles

A significant challenge in the development of flavonoids as therapeutic agents is their often-poor pharmacokinetic properties, particularly low oral bioavailability. acs.orgnih.gov The prodrug approach is a well-established strategy to overcome these limitations by chemically modifying the parent drug into an inactive or less active form that, after administration, is converted back to the active drug through enzymatic or chemical processes in the body. researchgate.net

For flavones sharing the 3',5'-dimethoxy substitution pattern, such as tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), this strategy has been effectively demonstrated. acs.orgnih.gov Tricin itself exhibits low oral availability, which limits its clinical potential despite promising anti-human cytomegalovirus (HCMV) activity. acs.orgnih.gov To address this, researchers have synthesized a series of tricin-amino acid derivatives as prodrugs. acs.orgnih.gov This approach is based on the premise that conjugating amino acids to the flavonoid can improve properties like cell permeability, in part by targeting transporters such as the peptide transporter PepT1. acs.org

In one study, several amino acid conjugates of tricin were synthesized by linking amino acids to the 4'-hydroxyl group. acs.org The synthesized prodrugs included conjugates with glycine, alanine, and valine. acs.org A notable example is the tricin-alanine-glutamic acid (T-Ala-Glu) dipeptide conjugate, which demonstrated significantly enhanced permeability and stability in Madin-Darby canine kidney (MDCK) cells. acs.orgnih.gov This conjugate exhibited a half-life of 165 minutes in cell lysate and showed excellent bioavailability following oral administration in rats. acs.orgnih.gov The maximum plasma concentration of tricin reached 2,497 ng/mL in the group administered 100 mg/kg of the T-Ala-Glu prodrug. nih.gov

The success of this strategy highlights that converting a hydroxylated dimethoxyflavone into an amino acid ester or amide prodrug can be a viable method to enhance its pharmacological profile. The enzymatic cleavage of the ester or amide bond in vivo releases the active parent flavone, allowing it to exert its therapeutic effect. acs.org

Table 2: Tricin-Amino Acid Prodrugs and In Vitro Performance

| Prodrug Conjugate | Attached Moiety | Key In Vitro Finding | Reference |

|---|---|---|---|

| T-Gly | Glycine | Synthesized as a prodrug to improve bioavailability. | acs.org |

| T-Ala | Alanine | Synthesized as a prodrug to improve bioavailability. | acs.org |

| T-Val | Valine | Synthesized as a prodrug to improve bioavailability. | acs.org |

Biological Activities and Mechanistic Investigations of 3 ,5 Dimethoxyflavone Pre Clinical Research

Antioxidant Research

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential, and derivatives of 3',5'-Dimethoxyflavone are no exception. Research has focused on both direct interaction with reactive molecules and the modulation of cellular antioxidant systems.

Free Radical Scavenging Mechanisms

The ability of a compound to directly neutralize free radicals is a key measure of its antioxidant capacity. The structure of flavonoids, with their specific arrangement of hydroxyl and methoxy (B1213986) groups, largely determines their effectiveness in this role. socialresearchfoundation.com The flavonoid tricin (B192558) (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) has been noted for its antioxidant effects. spandidos-publications.comnih.gov This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. alliedacademies.orgbioline.org.br

For instance, a study on flavonoids from Chromolaena tacotana identified 3,5,3'-trihydroxy-7,4'-dimethoxyflavone, a structural isomer, which demonstrated high antioxidant activity, even greater than the well-known antioxidant quercetin, with an IC50 value of 6.27 µg/mL in a DPPH assay. silae.it Another related compound, 4′,5,7-trihydroxy-3,6-dimethoxyflavone, showed significant scavenging activity with IC50 values of 9.36 µg/mL for DPPH and 3.55 µg/mL for ABTS radicals. tandfonline.com The free radical scavenging ability of flavonoids is generally dependent on their molecular structure, particularly the substitution pattern of hydroxyl groups which can donate a hydrogen atom to radicals. socialresearchfoundation.comrsc.org While some dimethoxyflavones show potent activity, others, like 5,6,7,4'-tetramethoxyflavone, have displayed low radical-scavenging capabilities. bioline.org.br

Table 1: Radical Scavenging Activity of this compound Analogs

| Compound | Assay | IC50 Value | Source |

|---|---|---|---|

| 3,5,3'-trihydroxy-7,4'-dimethoxyflavone | DPPH | 6.27 µg/mL | silae.it |

| 4′,5,7-trihydroxy-3,6-dimethoxyflavone | DPPH | 9.36 µg/mL | tandfonline.com |

Modulation of Oxidative Stress Pathways

Beyond direct scavenging, this compound derivatives can influence the body's endogenous antioxidant systems. A key mechanism is the reduction of reactive oxygen species (ROS) generation. spandidos-publications.com For example, tricin was found to downregulate VEGFR2 signal transduction by decreasing ROS production in endothelial cells. spandidos-publications.comspandidos-publications.com

This modulation often involves complex signaling pathways. The nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. mdpi.comfrontiersin.org Activation of NRF2 leads to the expression of numerous antioxidant and cytoprotective genes. mdpi.com Studies on related compounds like dimethyl fumarate (B1241708) (DMF) have shown that NRF2 activation can reduce ROS levels and improve mitochondrial function in neuronal cells. mdpi.com Similarly, 5,7-dimethoxyflavone (B190784) was found to prevent UVB-induced MMP expression by suppressing oxidative stress. nih.gov This compound increased the expression of catalase, an important antioxidant enzyme, thereby downregulating UVB-induced ROS production. nih.gov The activation of NRF2 is seen as a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov

Anti-inflammatory Research

Chronic inflammation is a key factor in many diseases. Flavonoids, including those with a 3',5'-dimethoxy substitution pattern, have been investigated for their ability to mitigate inflammatory processes.

Inhibition of Pro-inflammatory Mediators (Cytokines, Enzymes)

A primary mechanism of anti-inflammatory action is the inhibition of molecules that promote inflammation. Research shows that dimethoxyflavones can suppress the production of various pro-inflammatory mediators. For example, 5,7-dimethoxyflavone has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in stimulated macrophage cells. caringsunshine.com Tricin has also been recognized for its anti-inflammatory potential. nih.gov Specifically, 5,7-dimethoxyflavone was found to strongly suppress the pro-inflammatory cytokines interleukin-6 (IL-6) and IL-8. nih.gov Furthermore, related dimethoxyflavones have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial to the inflammatory cascade. ipb.ac.id

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

The production of inflammatory mediators is controlled by intracellular signaling pathways. Dimethoxyflavones have been shown to interfere with these pathways to exert their anti-inflammatory effects. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. caringsunshine.comresearchgate.net Studies on 5,7-dimethoxyflavone demonstrate that its anti-inflammatory effects are mediated through the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govcaringsunshine.com

Specifically, tricin has been found to reduce inflammatory responses by regulating the TLR4/NF-κB/STAT, p38MAPK, and PI3K/AKT pathways. spandidos-publications.com In UVB-exposed skin fibroblasts, 5,7-dimethoxyflavone reduced the phosphorylation of IκBα and blocked the nuclear translocation of the NF-κB p65 subunit, effectively shutting down this inflammatory pathway. nih.gov Similarly, other methoxyflavones have been observed to inhibit MAPK and Akt signaling pathways, which are involved in regulating cell proliferation and survival. chemfaces.com

Anticancer and Antiproliferative Research

The potential of this compound and its derivatives as anticancer agents has been a subject of significant preclinical investigation. These compounds have demonstrated the ability to inhibit the growth and spread of various cancer cells through multiple mechanisms.

Synthetic this compound has been evaluated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. imrpress.comnih.gov It was found to have an IC50 value of 7.19 μM for the inhibition of the CDK2/cyclin A2 enzyme. imrpress.comnih.gov This compound also showed moderate activity in inhibiting cancer cell colony formation and migration in wound-scratch assays. imrpress.comnih.gov

The closely related natural flavone (B191248), tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), has shown potent anticancer and antiangiogenic activities. spandidos-publications.comspandidos-publications.com It effectively suppressed the proliferation of various cancer cell lines, including those from the brain, stomach, colon, cervix, and liver. spandidos-publications.com Tricin also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 27.32 μM, suggesting it can disrupt the blood supply to tumors. spandidos-publications.comspandidos-publications.com It achieves this, in part, by downregulating VEGFR2 signaling and inhibiting hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and angiogenesis. spandidos-publications.comspandidos-publications.com In prostate cancer cells, tricin was shown to decrease the expression of miR-21, a microRNA associated with metastasis and drug resistance. nih.gov

Table 2: Anticancer and Antiproliferative Activities of this compound and Tricin

| Compound | Activity | Cell Line / Model | Findings | Source |

|---|---|---|---|---|

| This compound | CDK2/cyclin A2 Inhibition | Enzyme Assay | IC50 = 7.19 μM | imrpress.comnih.gov |

| This compound | Antimetastatic | B16F10 (Melanoma) | 47.56% migration at 500µg/ml | imrpress.com |

| Tricin | Antiproliferative | HUVECs | IC50 = 27.32 μM | spandidos-publications.comspandidos-publications.com |

| Tricin | Antiproliferative | Various cancer cells | Inhibited growth of brain, gastric, colon, cervical, and liver cancer cells | spandidos-publications.com |

| Tricin | Antiangiogenic | Chick Embryo (CAM Assay) | Significantly inhibited angiogenesis | spandidos-publications.comspandidos-publications.com |

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., Glioblastoma, Leukemia, Breast, Lung)

The flavonoid Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has demonstrated notable anti-proliferative effects across a range of human cancer cell lines in pre-clinical studies. Research indicates that Tricin can significantly inhibit the growth of malignant cells, although the sensitivity to this inhibition varies between different cell types. spandidos-publications.com

Investigations have confirmed its potent anticancer effects against several cancer types. spandidos-publications.com Specific examples include the significant growth inhibition of human brain (glioblastoma), breast, and colon cancer cells. spandidos-publications.comfrontiersin.org Furthermore, Tricin has been shown to inhibit the proliferation of human leukemia HL-60 cells. acs.org Its antitumor effects have also been observed in gastric, cervical, and liver cancer cell lines. spandidos-publications.com This broad-spectrum activity highlights its potential as a versatile anticancer agent. frontiersin.org

Table 1: Summary of this compound (Tricin) Effect on Cancer Cell Proliferation

| Cancer Type | Cell Line(s) | Observed Effect | Citations |

|---|---|---|---|

| Glioblastoma | Human brain cancer cell lines | Significant growth inhibition | spandidos-publications.com |

| Leukemia | HL-60 | Inhibition of cell proliferation | acs.org |

| Breast Cancer | Human breast cancer cells | Potent anticancer effects, growth inhibition | spandidos-publications.comfrontiersin.org |

| Colon Cancer | Human colon cancer cells | Growth inhibition | spandidos-publications.comfrontiersin.org |

| Gastric Cancer | Human gastric cancer cell lines | Significant growth inhibition | spandidos-publications.com |

| Cervical Cancer | Human cervical cancer cell lines | Significant growth inhibition | spandidos-publications.com |

| Liver Cancer | Human liver cancer cell lines | Significant growth inhibition | spandidos-publications.com |

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, this compound influences fundamental cellular processes such as the cell cycle and programmed cell death (apoptosis). Studies have shown that Tricin can block cell cycle progression, a critical mechanism for controlling cell division. nih.gov In one study focusing on human hepatic stellate cells (HSCs), whose proliferation is linked to liver fibrosis, Tricin was found to inhibit cell proliferation by blocking the cell cycle. nih.gov While HSCs are not cancer cells, this finding demonstrates Tricin's ability to interfere with pathological proliferative signaling. nih.gov The compound's antigrowth activity has been noted in several human cancer cell lines, suggesting that cell cycle inhibition is a key component of its anticancer mechanism. nih.gov Further research points to Tricin's role as a trigger for apoptosis. acs.org

Antiangiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. spandidos-publications.comnih.govspandidos-publications.com this compound has been identified as a potent inhibitor of angiogenesis, acting through multiple mechanisms. spandidos-publications.comnih.govspandidos-publications.com

In vitro studies have demonstrated that Tricin effectively suppresses key steps in the angiogenic process. At subtoxic doses, it inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). spandidos-publications.comnih.gov Furthermore, it curtails the invasion and tube formation of these endothelial cells when stimulated by Vascular Endothelial Growth Factor (VEGF), a primary signaling molecule for angiogenesis. spandidos-publications.comnih.gov Tricin also effectively blocks angiogenesis induced by tumor cells themselves and has been shown to significantly inhibit new blood vessel formation in the chorioallantoic membrane of chick embryos. spandidos-publications.comnih.govspandidos-publications.com

This compound targets the production of key angiogenic factors within tumor cells. It has been shown to downregulate the expression of VEGF by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α). spandidos-publications.comnih.govspandidos-publications.com HIF-1α is a transcription factor that cancer cells often use to adapt to low-oxygen environments by promoting the expression of genes like VEGF. spandidos-publications.com By preventing HIF-1α accumulation, Tricin effectively reduces the production of the pro-angiogenic signals that tumors send to recruit new blood vessels. spandidos-publications.comnih.gov

A primary mechanism of Tricin's antiangiogenic activity is the direct modulation of key receptor signaling pathways in endothelial cells. It notably downregulates the signal transduction of VEGF Receptor 2 (VEGFR2), the main receptor for VEGF. spandidos-publications.comnih.govspandidos-publications.com This is achieved by inhibiting the phosphorylation of VEGFR2, which in turn blocks the activation of its downstream signaling molecules, including ERK1/2 and Akt. nih.gov This blockade of the VEGFR2 signaling cascade is associated with a reduction in reactive oxygen species (ROS) generation in endothelial cells. spandidos-publications.comnih.gov Additionally, Tricin has been shown to reduce the phosphorylation of another important receptor tyrosine kinase, the Platelet-Derived Growth Factor (PDGF) receptor β. nih.gov

Downregulation of Angiogenic Factors (e.g., VEGF, HIF-1α)

Specific Molecular Target Interactions in Cancer Pathways

The anticancer and antiangiogenic effects of this compound are rooted in its interaction with specific molecular targets that are critical to cancer progression. Its polypharmacological nature allows it to modulate multiple pathways simultaneously.

Key molecular targets identified in pre-clinical research include:

VEGFR2: Inhibition of its phosphorylation and downstream signaling cascade, disrupting angiogenesis. spandidos-publications.comnih.gov

HIF-1α: Inhibition of its accumulation in tumor cells, leading to decreased VEGF expression. spandidos-publications.comnih.govspandidos-publications.com

PDGF Receptor β: Reduction of its phosphorylation, inhibiting signaling pathways that drive cell proliferation. nih.gov

Akt and ERK1/2: Inhibition of the phosphorylation of these crucial downstream signaling kinases, affecting cell survival and proliferation. nih.gov

Cyclooxygenase (COX): Tricin has been found to inhibit COX activity, which can be involved in inflammation and cancer. spandidos-publications.com

P-glycoprotein: Inhibition of this protein, which is often involved in the development of multidrug resistance in cancer cells. spandidos-publications.com

Table 2: Molecular Targets of this compound (Tricin) in Cancer-Related Pathways

| Molecular Target | Effect | Associated Pathway(s) | Citations |

|---|---|---|---|

| VEGFR2 | Downregulation of signal transduction / phosphorylation | Angiogenesis | spandidos-publications.comnih.gov |

| HIF-1α | Inhibition of accumulation / expression | Angiogenesis, Hypoxia Response | spandidos-publications.comnih.govspandidos-publications.com |

| VEGF | Downregulation of expression | Angiogenesis | spandidos-publications.comnih.gov |

| PDGF Receptor β | Reduction of phosphorylation | Cell Proliferation, Cell Cycle | nih.gov |

| Akt | Inhibition of phosphorylation | Cell Survival, Proliferation, Angiogenesis | nih.gov |

| ERK1/2 | Inhibition of phosphorylation | Cell Proliferation, Angiogenesis | nih.gov |

| Cyclooxygenase (COX) | Inhibition of activity | Inflammation, Cancer Proliferation | spandidos-publications.com |

| P-glycoprotein | Inhibition of activity | Drug Resistance | spandidos-publications.com |

Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor (AhR) is a transcription factor activated by ligands that plays a role in the regulation of various physiological and pathological processes, including immune responses and cancer development. nih.govmdpi.com Pre-clinical studies have identified this compound as an antagonist of the AhR. chemsrc.com

In human breast cancer cells, this compound has been shown to inhibit AhR-dependent activity. chemsrc.com Specifically, it has been observed to counteract the induction of cytochrome P450 1A1 (CYP1A1), a key enzyme regulated by AhR activation. This antagonistic activity is significant because sustained AhR activation is observed in several types of tumors. mdpi.com By blocking the AhR signaling pathway, this compound can prevent the formation of DNA reactive mutagens, a critical step in carcinogenesis. nih.gov The ability of flavonoids to modulate AhR activity highlights their potential as therapeutic agents. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Research has demonstrated that this compound can inhibit the activity of the CDK2/cyclin A2 enzyme complex. imrpress.comnih.gov

In a study evaluating synthetic flavones, this compound was selected for further investigation based on its antiproliferative activity and molecular docking predictions of its binding to CDK2. imrpress.comnih.gov Subsequent enzymatic assays confirmed its inhibitory effect on CDK2/cyclin A2, with a reported IC50 value of 7.19 μM. imrpress.comnih.gov Molecular dynamics simulations further supported the interaction of this compound with CDK2. imrpress.com These findings suggest that this compound may have clinical potential as a CDK2 inhibitor. imrpress.comnih.gov

| Compound | Target | IC50 | Reference |

| This compound | CDK2/cyclin A2 | 7.19 μM | imrpress.comnih.gov |

| 3'-Nitroflavone | CDK2/cyclin A2 | 6.17 μM | imrpress.comnih.gov |

Breast Cancer Resistance Protein (BCRP/ABCG2) Modulation

The breast cancer resistance protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a transporter protein that can cause multidrug resistance in cancer cells by effluxing chemotherapeutic drugs. The modulation of BCRP activity is an important area of research to overcome drug resistance.

Studies have investigated the potential of flavone derivatives to reverse BCRP-mediated drug resistance. For instance, 3',4',7-trimethoxyflavone has been shown to have a potent reversal effect on drug resistance mediated by BCRP. nih.gov Research on related flavone structures, such as those based on a 3',4'-dimethoxy-substituted skeleton, has aimed to elucidate structure-activity relationships for BCRP modulation. nih.gov One study synthesized and evaluated five derivatives with modifications at the C-5 and C-7 positions. nih.gov Among the synthesized compounds, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) demonstrated a stronger reversal effect on BCRP-mediated resistance to the anticancer drug SN-38 compared to the parent trimethoxyflavone. nih.gov These compounds were found to upregulate the cellular accumulation of a BCRP substrate and suppress the expression of the BCRP protein. nih.gov

Other Pathway Modulations (e.g., Bcl-w, p38, ERK, PI3K/Akt/mTOR)

Pre-clinical research has indicated that this compound and related flavonoids can modulate several other signaling pathways involved in cell survival, proliferation, and apoptosis. These pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often aberrantly activated in cancer. acs.orgnih.gov

The PI3K/Akt/mTOR pathway is a crucial survival pathway that is constitutively active in many cancers. nih.gov Its activation can occur through various mechanisms, including mutations in PI3K or Akt, or loss of the tumor suppressor PTEN. nih.gov Flavonoids like myricetin (B1677590) have been shown to inhibit cell migration and tube formation by suppressing PI3K, Akt, and mTOR signaling. mdpi.com Similarly, scutellarin (B1681692) has demonstrated anti-angiogenic effects by inhibiting the PI3K/Akt/mTOR pathway. mdpi.com

The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to stress and inflammation. nih.gov Fisetin, a flavonoid, has been found to suppress cell migration and invasion by inhibiting p38 MAPK activation. mdpi.com The extracellular signal-regulated kinase (ERK) pathway, another branch of the MAPK cascade, is also a target of flavonoids. nih.gov For example, silibinin (B1684548) has been shown to prevent TPA-stimulated levels of VEGF and MMP-9 by restraining the Raf/MEK/ERK signaling pathway. mdpi.com

Neuroprotective Research

Inhibition of Parthanatos Pathway

Parthanatos is a form of programmed cell death characterized by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), which is distinct from apoptosis and necrosis. researchgate.net This pathway is considered a promising therapeutic target for neurological and neurodegenerative conditions. nih.gov

High-throughput screening of small molecules identified 3',4'-dimethoxyflavone (B191118) as a novel neuroprotective inhibitor of the parthanatos pathway. nih.gov Research has shown that this compound can reduce the synthesis and accumulation of poly(ADP-ribose) (PAR), a product of PARP-1 activity, thereby protecting cortical neurons from cell death induced by agents that trigger parthanatos, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA. chemsrc.comresearchgate.netnih.gov The inhibitory effect on PARP is a key mechanism of its neuroprotective action.

Protection of Neuronal Cell Viability

In line with its inhibition of the parthanatos pathway, 3',4'-dimethoxyflavone has demonstrated the ability to protect the viability of neuronal cells in pre-clinical models. nih.gov

In vitro studies using HeLa and SH-SY5Y cell lines showed that 3',4'-dimethoxyflavone prevented the decrease in cell viability caused by MNNG, a DNA-alkylating agent that induces parthanatos. researchgate.netnih.gov Furthermore, this compound protected primary cortical neurons from cell death induced by the excitotoxic agent NMDA. chemsrc.comnih.gov Research indicates that methoxylation at the 4' position of the flavone structure is important for this neuroprotective activity. mdpi.com These findings suggest that 3',4'-dimethoxyflavone and related compounds could serve as lead molecules for the development of new neuroprotective therapies. nih.gov

| Cell Line | Toxin | Compound | Protective Effect | Reference |

| HeLa | MNNG | 3',4'-Dimethoxyflavone | Prevents decrease in cell viability | nih.gov |

| SH-SY5Y | MNNG | 3',4'-Dimethoxyflavone | Prevents decrease in cell viability | nih.gov |

| Primary Cortical Neurons | NMDA | 3',4'-Dimethoxyflavone | Protects against cell death | chemsrc.comnih.gov |

Metabolic Regulation Research

Pre-clinical studies have highlighted the potential of this compound and its analogs in regulating various metabolic pathways, demonstrating promising antidiabetic, hypolipidemic, and anti-sarcopenic properties.

The control of postprandial hyperglycemia by inhibiting carbohydrate-hydrolysing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes. nih.govbrieflands.com These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. brieflands.com Flavonoids, including derivatives of this compound, have been investigated for their inhibitory potential against these enzymes.

Research on flavone derivatives has shown their capability to inhibit both α-glucosidase and α-amylase. nih.govnih.gov For instance, a series of flavone derivatives were synthesized and evaluated for their inhibitory effects, with molecular docking studies revealing that these compounds can bind to the active sites of both enzymes through hydrogen bonding and hydrophobic interactions. nih.gov In a study on constituents of Helichrysum pandurifolium, the related compound 5-hydroxy-3,7-dimethoxyflavone demonstrated α-glucosidase inhibitory activity with an IC50 value of 103.59 ± 2.4 μM, although it did not show significant inhibition of α-amylase. mdpi.com Another related flavonoid, (2S)-4′-hydroxy-5,7-dimethoxy-8-methylflavan, was found to inhibit both α-glucosidase and α-amylase. researchgate.net

One of the key advantages of methylated flavones is their increased metabolic stability, which may enhance their effectiveness as antidiabetic agents. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of a Related Flavonoid

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 5-hydroxy-3,7-dimethoxyflavone | α-Glucosidase | 103.59 ± 2.4 mdpi.com |

This table presents data for a structurally related compound to illustrate the potential activity of dimethoxyflavone derivatives.

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a common complication of diabetes. Research has indicated that 5,7-dimethoxyflavone, a structural isomer of this compound, possesses significant hypolipidemic properties. In a study using streptozotocin-induced diabetic rats, oral administration of 5,7-dimethoxyflavone led to a notable reduction in serum triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C). nih.gov This effect was observed to be more pronounced with continued administration over a 60-day period. nih.gov

Furthermore, a methoxyflavone-enriched extract from Kaempferia parviflora, containing 5,7-dimethoxyflavone, demonstrated a dose-dependent hypolipidemic effect in rats with cholesterol-induced dyslipidemia. psu.ac.th These findings suggest that dimethoxyflavones can effectively modulate lipid profiles, which is crucial in managing metabolic disorders. nih.govpsu.ac.th

Sarcopenia, the age-related loss of muscle mass and function, is associated with impaired mitochondrial homeostasis. mdpi.commdpi.com Mitochondrial biogenesis, the process of generating new mitochondria, is a key target for interventions aimed at mitigating sarcopenia. mdpi.com The peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α) is a master regulator of this process. mdpi.commdpi.com

Studies on 5,7-dimethoxyflavone have revealed its potential to combat sarcopenia. In aged mice, oral administration of this flavone increased muscle mass, grip strength, and exercise endurance. mdpi.comnih.gov Mechanistically, it was found to upregulate the mRNA expression of PGC-1α and other factors involved in mitochondrial biogenesis, such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam). mdpi.com This upregulation leads to an increase in mitochondrial DNA content, suggesting enhanced mitochondrial biogenesis. mdpi.com The compound also influences protein turnover by activating pathways involved in protein synthesis and reducing the expression of genes related to muscle protein degradation. mdpi.comnih.gov

Hypolipidemic Effects

Antimicrobial and Antiviral Research

Flavonoids have been a subject of extensive anti-infective research due to their broad-spectrum antimicrobial activities. nih.gov

Various flavone derivatives have demonstrated activity against a range of bacteria. For example, 3',5-Dihydroxy-7,4'-dimethoxyflavone was identified in the leaves of Muntingia calabura, a plant known for its antibacterial properties. tjpr.org While the specific activity of this compound was not detailed, other flavonoids from the same plant showed activity against methicillin-resistant Staphylococcus aureus (MRSA). tjpr.org

Another related compound, 3,5-Dihydroxy-4',7-dimethoxyflavone, isolated from the rhizomes of Zingiber phillipseae, exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 200 µg/ml and 225 µg/ml, respectively. chemfaces.com

Certain dimethoxyflavone derivatives have also been investigated for their antifungal properties. For instance, 5-hydroxy-7,4'-dimethoxyflavone, isolated from Combretum zeyheri, was found to be active against Candida albicans. nih.gov This compound demonstrated a synergistic effect when combined with the antifungal drug miconazole, leading to complete growth inhibition of C. albicans. nih.govresearchgate.net The mechanism of its antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and the inhibition of drug efflux pumps. nih.gov In another study, this same compound, isolated from Ballota inaequidens, showed good activity against Candida albicans and Candida krusei. tandfonline.com

Antiviral Activities (e.g., Anti-human Cytomegalovirus)

Pre-clinical studies have identified 5,7,4'-trihydroxy-3',5'-dimethoxyflavone (tricin) as a compound with notable antiviral activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. researchgate.net Research has shown that tricin can suppress the replication of HCMV in vitro. kenkyuukai.jp

Investigations into its mechanism of action suggest that tricin's anti-HCMV effects are linked to its ability to inhibit cyclin-dependent kinase 9 (CDK9), a host cell enzyme that the virus utilizes for its replication. nih.gov Molecular docking studies have predicted that tricin binds effectively to the ATP-binding site of CDK9. nih.gov Experimental data further revealed that tricin inhibits the kinase activity of CDK9, which in turn affects the phosphorylation of the carboxy-terminal domain of RNA polymerase II, a crucial step for viral gene expression. nih.gov

Furthermore, the anti-HCMV activity of tricin has been associated with the depression of Chemokine (C-C motif) Ligand 2 (CCL2) expression in infected human embryonic lung fibroblast (HEL) cells. wikipedia.org Tricin has been observed to reduce the virus titer and the expression of essential HCMV genes, such as IE1 and UL54. wikipedia.org This inhibitory effect on viral replication was found to be reversible by the overexpression of CCL2. wikipedia.org

In comparative studies, tricin has been reported to exhibit a more potent anti-human cytomegalovirus effect than ganciclovir (B1264), a standard antiviral medication, in infected cells. Importantly, tricin demonstrated this antiviral activity without showing cytotoxicity to the host cells. nih.gov Prodrugs of tricin, specifically tricin-amino acid derivatives, have been synthesized to improve its low oral bioavailability, indicating ongoing efforts to develop it as a potential anti-HCMV therapeutic agent. acs.org

Table 1: Summary of Pre-clinical Research on the Anti-Human Cytomegalovirus (HCMV) Activity of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone (Tricin)

| Research Focus | Key Findings | Reported Mechanism of Action | Cell Line Used | Citations |

| Anti-HCMV Efficacy | Tricin significantly suppresses HCMV replication and infectious virus production. | Inhibition of Cyclin-Dependent Kinase 9 (CDK9). | Human Embryonic Lung (HEL) Fibroblasts, MRC-5 | kenkyuukai.jpnih.gov |

| Gene Expression | Reduces the expression of HCMV immediate-early (IE) genes (IE1) and viral DNA polymerase (UL54). | Depression of Chemokine (C-C motif) Ligand 2 (CCL2) expression. | Human Embryonic Lung (HEL) Fibroblasts | wikipedia.org |

| Comparative Activity | Reported to have a greater anti-HCMV effect than ganciclovir in infected cells. | Not specified in this comparison. | Not specified | |

| Cytotoxicity | No significant cytotoxicity observed against host cells at effective antiviral concentrations. | N/A | Human Embryonic Lung (HEL) Fibroblasts | nih.gov |

Inhibition of Neuraminidase

The potential of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone (tricin) as an inhibitor of neuraminidase, a key enzyme for the release and spread of the influenza virus, has been investigated in pre-clinical studies. nih.gov Neuraminidase inhibitors are a critical class of antiviral drugs used to treat influenza A and B infections. wikipedia.org

In a study examining the anti-influenza virus activity of tricin, its effect on neuraminidase activity was specifically assessed. nih.gov The research involved testing tricin against several strains of influenza virus, including seasonal A (H1N1 and H3N2), pandemic H1N1, and influenza B virus. nih.gov While tricin was found to significantly reduce the yield of infectious virus in a dose-dependent manner, this antiviral effect was not attributed to the inhibition of neuraminidase. nih.gov

The study concluded that tricin exhibited little to no inhibitory effects on the neuraminidase activity of the influenza virus. nih.gov This suggests that the observed anti-influenza mechanism of tricin does not involve blocking this specific viral enzyme. nih.gov

Table 2: Summary of Research on the Neuraminidase Inhibition by 5,7,4'-trihydroxy-3',5'-dimethoxyflavone (Tricin)

| Virus Strains Tested | Assay Performed | Result | Conclusion | Citations |

| Influenza A/Solomon islands/3/2006 (H1N1), A/Hiroshima/52/2005 (H3N2), A/California/07/2009 (H1N1pdm), A/Narita/1/2009 (H1N1pdm), B/Malaysia/2506/2004 | Neuraminidase (NA) Inhibition Assay | Little to no effect on NA activity. | The anti-influenza activity of tricin is not due to the inhibition of neuraminidase. | nih.gov |

Structure Activity Relationship Sar Studies of 3 ,5 Dimethoxyflavone

Influence of Methoxy (B1213986) Group Position and Number on Biological Activities

The position and number of methoxy groups on the flavone (B191248) skeleton are significant determinants of its biological activity. researchgate.net Methoxylation can enhance the membrane-penetrating properties of flavones, leading to improved absorption and bioavailability. researchgate.net

Generally, an increase in the number of methoxy groups on the A-ring of the flavone structure tends to enhance antiproliferative activity, while an increase on the B-ring often reduces it. iiarjournals.org For instance, the removal of one or two methoxy groups from the B-ring of 5,3',4'-trimethoxyflavone, which has low activity, results in compounds with increased potency. iiarjournals.orgiiarjournals.org This suggests that excessive methoxylation on the B-ring can be detrimental to certain biological effects. iiarjournals.orgiiarjournals.org

The position of the methoxy group on the A-ring also has a considerable impact. For example, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) show moderate antiproliferative activity, whereas 6-methoxyflavone (B191845) is inactive. iiarjournals.orgiiarjournals.org This highlights the importance of the substitution pattern on the A-ring for interaction with molecular targets. iiarjournals.orgiiarjournals.org In some cases, a higher number of methoxy groups on the A-ring can suppress cytotoxic effects, indicating a complex relationship between methoxylation patterns and activity. mdpi.com

The presence of a 3'-methoxy group is considered important for the antiproliferative activity of some flavones. Conversely, 3',4'-dimethoxy substitution has been associated with neuroprotective effects. medchemexpress.com The diverse biological roles underscore how methoxy group positioning can direct the specificity of the flavone's pharmacological profile.

Table 1: Influence of Methoxy Group Position on Antiproliferative Activity in HL60 Cells

| Compound | Position of Methoxy Group(s) | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5-methoxyflavone | 5 | 48 | Moderate |

| 6-methoxyflavone | 6 | >400 | Inactive |

| 7-methoxyflavone | 7 | 68 | Moderate |

| 5,3'-dimethoxyflavone | 5, 3' | 46 | Significant |

| 5,4'-dimethoxyflavone | 5, 4' | 36 | Significant |

| 5,3',4'-trimethoxyflavone | 5, 3', 4' | >400 | Inactive |

Data sourced from Kawaii et al. (2018) iiarjournals.orgiiarjournals.org

Role of Hydroxyl Group Substitution Patterns on Activity and Specificity

The presence and position of hydroxyl groups on the flavone scaffold significantly influence its biological activities and specificity. Hydroxylation can introduce polar regions, affecting properties like antioxidant capacity and interactions with biological targets. mdpi.compreprints.org

Studies have shown that the presence of 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus is important for antiproliferative activity. iiarjournals.orgiiarjournals.org For example, 5,3',4'-trihydroxyflavone (B192587) demonstrates potent activity. iiarjournals.org In contrast to methoxy groups on the A-ring, an intact hydroxyl group at the 6-position (6-hydroxyflavone) showed activity, while other A-ring monohydroxylated derivatives were inactive. iiarjournals.orgiiarjournals.org This indicates that the A-ring plays a crucial role in target molecule interactions. iiarjournals.orgiiarjournals.org

The presence of a hydroxyl group at the C5 position of ring A does not always significantly alter bioactivity compared to a methoxy group at the same position, as both can exhibit similar lipophilic characteristics. mdpi.compreprints.org However, the antioxidant capacity can be enhanced by hydroxyl groups. For instance, a hydroxylated analog of 7,3'-Dimethoxyflavone, 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone, displayed not only antiproliferative effects but also antioxidant properties due to its hydroxyl groups.

The interplay between hydroxyl and methoxy groups is complex. For example, the presence of a 5-hydroxy group alongside methoxy groups at other positions can contribute to potent antioxidant and other biological activities. researchgate.netbiosynth.com The specific pattern of hydroxylation is key; for instance, hydroxylation at the 2' position has been suggested to be important for the antibacterial activity of isoflavones. nih.gov

Table 2: Effect of Hydroxylation on Antiproliferative Activity in HL60 Cells

| Compound | Position of Hydroxyl Group(s) | IC50 (µM) | Activity Level |

|---|---|---|---|

| 6-hydroxyflavone | 6 | 89 | Active |

| 5,4'-dihydroxyflavone | 5, 4' | 28 | Potent |

| 5,3',4'-trihydroxyflavone | 5, 3', 4' | 13 | Very Potent |

Data sourced from Kawaii et al. (2018) iiarjournals.orgiiarjournals.org

Impact of Ring Substituents (e.g., Halogenation) on Pharmacological Profiles

The introduction of halogen atoms, such as bromine or chlorine, onto the flavone ring system can significantly modify the pharmacological profile of the resulting derivatives. researchgate.net Halogenation can alter the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. researchgate.net

Halogenated flavonoids have demonstrated a range of activities, including antiangiogenic, antibacterial, and antifungal effects. researchgate.netmdpi.com For example, certain halogenated flavones have shown significant inhibition of endothelial cell tube formation, a key process in angiogenesis, at low micromolar concentrations. mdpi.com

In terms of antibacterial properties, halogenation can lead to a significant increase in the inhibition of biofilm formation. nih.gov Specifically, brominated derivatives have been shown to inhibit bacterial communication with low toxicity to the bacteria themselves. nih.gov Chlorinated derivatives are also considered promising inhibitors of bacterial communication. nih.gov

The position of halogenation is crucial. For instance, the introduction of halogens can influence the molecule's ability to interact with biological membranes. researchgate.net Some halogenated derivatives interact primarily with the outer part of the membrane, while others can penetrate deeper, affecting membrane fluidity. researchgate.net It is important to note that while halogenation can enhance certain activities, it may not improve all pharmacological properties. For example, it did not improve the ability of some flavonoids to modulate drug resistance in certain cancer cell lines. nih.gov

Table 3: Effect of Halogenation on Biological Activity

| Compound Type | Halogenation | Observed Activity | Reference |

|---|---|---|---|

| Flavones | Bromination, Chlorination | Antiangiogenic | mdpi.com |

| Flavonolignans | Bromination | Inhibition of bacterial communication | nih.gov |

| Flavonoids | Bromination, Chlorination | Antifungal | researchgate.net |

Relationship between Structural Features and Molecular Target Interactions

For instance, molecular docking studies have revealed that 3',5'-dimethoxyflavone can interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. imrpress.com The interaction primarily involves hydrogen bonding between the carbonyl group of the flavone's C-ring and the amino acid Leu83 of the enzyme. imrpress.com Hydrophobic interactions with other residues like Ile10, Phe80, and Leu134 further stabilize the binding. imrpress.com This interaction with CDK2 likely contributes to the compound's observed antiproliferative and antimetastatic activities. imrpress.com

The presence and position of substituents also influence interactions with other targets. For example, 3',4'-dimethoxyflavone (B191118) has been shown to be an antagonist of the aryl hydrocarbon receptor (AhR) and can inhibit poly(ADP-ribose) polymerase (PARP), protecting neurons from a specific type of cell death. medchemexpress.com The 3'-methoxy group, in particular, has been identified as being critical for the antiproliferative activity of some flavones, suggesting it plays a key role in the interaction with cellular targets.

Table 4: Interaction of this compound with CDK2

| Interacting Residue in CDK2 | Type of Interaction | Significance |

|---|---|---|

| Leu83 | Hydrogen Bond | Primary binding interaction |

| Ile10, Phe80, Leu134 | Hydrophobic Interactions | Stabilization of binding |

Data sourced from a 2020 study on synthetic flavones. imrpress.com

Effects of Glycosylation and Other Derivatizations on Activity

Glycosylation, the attachment of sugar moieties to the flavone core, significantly alters the physicochemical properties and biological activities of flavonoids. cas.cz Generally, glycosylation increases water solubility and can enhance bioavailability. nih.gov However, it often reduces the in vitro bioactivity of the parent aglycone. nih.govtandfonline.com

Flavone glycosides are often considered "pro-drugs" that release the more active aglycone in the gastrointestinal tract. nih.gov Studies have shown that flavone aglycones are more effective at reducing inflammatory markers like TNF-α and inhibiting NF-κB activity compared to their glycoside counterparts. nih.gov This difference in activity is partly due to the increased cellular uptake of the aglycones. nih.gov The deglycosylation of flavones is often a prerequisite for their intestinal absorption and subsequent biological action. nih.gov

The type and position of the sugar moiety are also important. For example, rhamnosylation can decrease the affinity of a flavonoid for plasma proteins much more significantly than glucopyranosylation, which can impact its distribution and availability. acs.org

Other derivatizations, such as C-isoprenylation, can also have a profound effect on activity. Substitution with a geranyl group at the 8-position has been shown to be particularly effective in enhancing the antiproliferative activity of flavonoids. acs.org These modifications highlight the potential for creating flavonoid derivatives with tailored pharmacological profiles. nih.gov

Table 5: Comparison of Biological Activity between Flavone Aglycones and Glycosides

| Compound Type | Effect on TNF-α Release | Effect on NF-κB Activity | Cellular Uptake |

|---|---|---|---|

| Flavone Aglycones | Significant Reduction | Significant Inhibition | Increased |

| Flavone Glycosides | No Significant Effect | No Significant Effect | Decreased |

Data sourced from a study on the anti-inflammatory activity of flavones. nih.gov

Computational and in Silico Approaches in 3 ,5 Dimethoxyflavone Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the strength and nature of the interaction. This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

In the context of cancer research, molecular docking studies have been employed to evaluate the interaction of 3',5'-Dimethoxyflavone with key regulatory proteins. One notable study investigated its binding to Cyclin-Dependent Kinase 2 (CDK2), a protein pivotal in cell cycle regulation and a validated target for anticancer therapies. imrpress.comnih.gov The docking analysis revealed that this compound fits into the ATP-binding pocket of CDK2. imrpress.com A key interaction was observed with the amino acid residue Leucine 83 (Leu83), which is a critical residue in the active site of the enzyme. imrpress.comnih.govimrpress.com This interaction, along with others in the binding pocket, suggested that this compound could act as a potential inhibitor of CDK2. imrpress.com These in silico findings were later corroborated by in vitro enzyme inhibition assays, which demonstrated that this compound inhibits the CDK2/cyclin A2 enzyme with an IC₅₀ value of 7.19 μM. imrpress.comnih.gov

| Target Protein | Key Interacting Residue | Significance of Interaction | Supporting Evidence |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 | Indicates potential inhibition of the kinase's activity, suggesting an anticancer effect. | In vitro IC₅₀ of 7.19 μM imrpress.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular features (descriptors) affect a compound's potency, QSAR models can predict the activity of new, unsynthesized molecules and guide the design of more effective derivatives. nih.govmdpi.com

For flavonoids, QSAR studies have been widely used to predict various biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. researchgate.netmdpi.comijpsr.com These models typically rely on a range of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity and branching of atoms.

Electronic descriptors: Such as charge distribution and dipole moment, which are crucial for intermolecular interactions. nih.gov

Hydrophobic descriptors: Like the partition coefficient (logP), which influences how a compound distributes in a biological system. nih.gov

While QSAR is a powerful tool for the flavonoid class, specific QSAR models focusing exclusively on this compound are not extensively detailed in the available literature. However, general flavonoid QSAR studies suggest that features like the substitution pattern of hydroxyl and methoxy (B1213986) groups are critical determinants of activity. nih.govnih.gov The development of a targeted QSAR model for a series of dimethoxyflavones could further elucidate the specific structural requirements for the biological activities of this compound.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is essential for assessing the stability of a docked complex and observing any conformational changes in the ligand or protein upon binding. imrpress.comresearchgate.net

Following the molecular docking of this compound into the active site of CDK2, MD simulations were performed to validate the stability of the predicted binding pose. imrpress.comimrpress.com The stability of the protein-ligand complex was analyzed by calculating the Root Mean Square Deviation (RMSD) over the course of the simulation. For the CDK2 complexed with this compound, the RMSD of the protein's backbone atoms fluctuated between 0.8 and 2.2 Å before converging at approximately 2.0 Å, indicating that the complex reached a stable state. imrpress.com The ligand's own RMSD was around 2.4 Å when measured relative to the protein, with minimal internal fluctuations (around 0.5 Å), confirming that it remained stably bound in the active site without diffusing away. imrpress.com